Enantiomeric Excess (ee): Enzymatic Synthesis vs. Traditional Chemical Reduction for Dolastatin 10 Precursor
For producing the (R)-enantiomer as a dolastatin 10 intermediate, a ketoreductase (KRED)-based biocatalytic process delivers the product with >99% enantiomeric excess (ee) [1]. This is a quantifiably superior outcome compared to established chemical reduction methods. For the same substrate, the use of stoichiometric DIP-Cl was reported to achieve only 92% ee, and a diphenylprolinol-ligated borane reagent also resulted in 92% ee [1]. The KRED route, specifically with KRED 108 and KRED 132, substantially reduces the formation of the undesired (S)-enantiomer.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | Stoichiometric DIP-Cl: 92% ee; Diphenylprolinol-ligated borane reagent: 92% ee |
| Quantified Difference | At least a 7% higher ee, translating to a >8-fold reduction in the unwanted (S)-enantiomer impurity. |
| Conditions | NADH-/NADPH-dependent ketoreductases (KRED 108 and KRED 132), ex vivo conditions. |
Why This Matters
An ee of >99% versus 92% is not a minor difference; it represents a >8-fold reduction in the level of the unwanted enantiomer contaminant, which is critical for meeting pharmaceutical purity standards in subsequent GMP syntheses.
- [1] Broussy, S., Cheloha, R. W., & Berkowitz, D. B. (2009). Enantioselective, ketoreductase-based entry into pharmaceutical building blocks: ethanol as tunable nicotinamide reductant. Organic Letters, 11(2), 305-308. View Source
